Cholest-3-ene
Overview
Description
Cholest-3-ene is a chemical compound with the molecular formula C27H46 . It is an essential component of cell membranes, taking part in various signaling processes and serving as a precursor in the biosynthesis of steroid hormones .
Synthesis Analysis
Cholest-3-ene is involved in the initial stages of the synthesis of bile acids from cholesterol . It is also a product of the enzymatic oxidation of cholesterol . A novel kinetic method to determine cholesterol in neutral or acidic buffers uses recombinant cholesterol oxidase from Nocardioides simplex .Molecular Structure Analysis
The molecular structure of Cholest-3-ene consists of 27 carbon atoms and 46 hydrogen atoms . The structure is also available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis
Cholest-3-ene is involved in various chemical reactions. For instance, cholesterol oxidase catalyzes both the dehydrogenation and the isomerization of the hydroxyl group at the C3 position of cholest-4-ene to yield the corresponding carbonyl product, cholest-4-ene-3-one .Scientific Research Applications
1. Metabolic Pathways in Bacteria
Cholest-3-ene is studied for its role in the anoxic metabolism of cholesterol in bacteria. For instance, in Sterolibacterium denitrificans, cholest-4-en-3-one, a derivative of cholest-3-ene, is a product of cholesterol dehydrogenase/isomerase. Research has focused on understanding the enzymes involved in this pathway, which may be useful in steroid transformations (Chiang et al., 2007).
2. Biotechnological Applications
Cholest-3-ene derivatives like cholest-4-en-3-one have applications in biotechnology. They are used in the synthesis of steroid drugs and have shown potential against obesity and liver disease. Innovations in their production, like using cholesterol oxidase in aqueous/organic biphasic systems, simplify and accelerate production, making industrial-scale production more feasible (Wu et al., 2015).
3. Medical Research
In medical research, cholest-3-ene derivatives like cholest-4-en-3-one have been studied for their effects on body weight gain, body fat accumulation, and serum lipid concentration in mice, indicating potential for therapeutic applications in obesity and related disorders (Suzuki et al., 1998).
4. Biochemical Synthesis and Analysis
The synthesis and characterization of cholest-3-ene derivatives like 7α-hydroxy-cholest-4-en-3-one are significant for understanding bile acid biosynthesis and diseases like irritable bowel syndrome. These compounds are also studied for their role in cholesterol metabolism and potential implications in obesity and cardiovascular health (Offei et al., 2019).
5. Cholesterol Metabolism in Marine Life
Cholest-4-en-3-one, a derivative of cholest-3-ene, is investigated in marine sponges like Axinella verrucosa for its role in cholesterol conversion. This research provides insights into the unique metabolic pathways in marine organisms and potential applications in marine biotechnology (De Stefano & Sodano, 1980).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
(8S,9S,10S,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H46/c1-19(2)9-8-10-20(3)23-14-15-24-22-13-12-21-11-6-7-17-26(21,4)25(22)16-18-27(23,24)5/h6,11,19-25H,7-10,12-18H2,1-5H3/t20-,21?,22+,23-,24+,25+,26+,27-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFBMPHLOQAKIBY-LDHZKLTISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CCC4C3(CCC=C4)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4[C@@]3(CCC=C4)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H46 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cholest-3-ene |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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